N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound with a unique structure that includes a hydroxypropan-2-yl group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-(1-oxopropan-2-yl)-2-(trifluoromethyl)benzamide.
Reduction: Formation of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxypropan-2-yl)-2-methylbenzamide
- N-(1-hydroxypropan-2-yl)-2-chlorobenzamide
- N-(1-hydroxypropan-2-yl)-2-bromobenzamide
Uniqueness
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with hydrophobic regions of target proteins, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H12F3NO2/c1-7(6-16)15-10(17)8-4-2-3-5-9(8)11(12,13)14/h2-5,7,16H,6H2,1H3,(H,15,17) |
InChI Key |
DWAYVADTIIHHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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